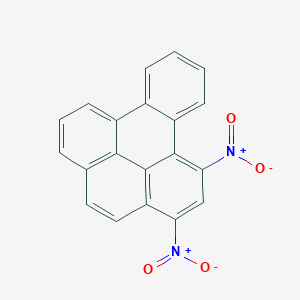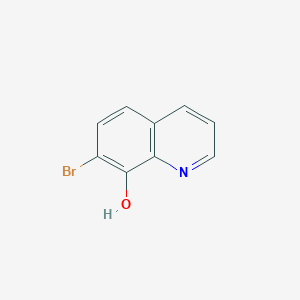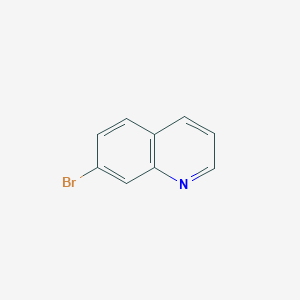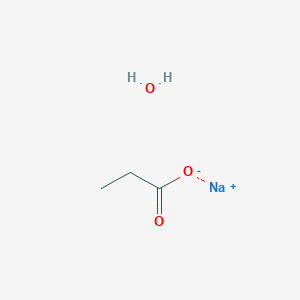
Sodium propionate hydrate
描述
Sodium propionate hydrate is the sodium salt of propionic acid, with the chemical formula C₃H₇NaO₃. It is a white crystalline solid that is deliquescent in moist air. This compound is commonly used as a food preservative, particularly in bakery products, due to its ability to inhibit mold growth .
生化分析
Biochemical Properties
Sodium propionate hydrate plays a significant role in biochemical reactions. It has been shown to modulate host metabolism via effects on metabolic pathways at different tissue sites . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has inhibitory effects on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to decrease the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) following lipopolysaccharide (LPS) stimulation .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been shown to enhance antioxidant enzyme production such as manganese superoxide dismutase (MnSOD) and heme oxygenase-1 (HO-1) following H2O2 stimulation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function observed in in vitro or in vivo studies . For example, it has been shown to reduce paw inflammation and tissue damage after carrageenan (CAR) and KO2 injection .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, low-dose propionate (2 mg/kg body weight/day) induces antidepressant effect through bodyweight recovery, elevated reward-seeking behaviors, and reduced depression-like behaviors, while high-dose propionate (200 mg/kg body weight/day) induces pro-depressant effects opposite of those of low-dose propionate .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, it has been shown to be a major microbial fermentation metabolite in the human gut .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It is known that anhydrous sodium propionate is a polymeric structure, featuring trigonal prismatic Na+ centers bonded to six oxygen ligands provided by the carboxylates .
准备方法
Synthetic Routes and Reaction Conditions: Sodium propionate hydrate is typically synthesized by neutralizing propionic acid with sodium hydroxide or sodium carbonate. The reaction can be represented as follows: [ \text{C}_3\text{H}_6\text{O}_2 + \text{NaOH} \rightarrow \text{C}_3\text{H}_5\text{NaO}_2 + \text{H}_2\text{O} ] This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization reactions. The process involves the controlled addition of sodium hydroxide to propionic acid, followed by crystallization and drying to obtain the final product .
化学反应分析
Types of Reactions: Sodium propionate hydrate undergoes various chemical reactions, including:
Oxidation: Sodium propionate can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form propionic acid.
Substitution: Sodium propionate can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate under acidic conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride.
Substitution: Involves the use of different metal salts to replace the sodium ion.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propionic acid.
Substitution: Various metal propionates depending on the substituting cation.
科学研究应用
Sodium propionate hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to microbial growth inhibition and metabolic pathways.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
作用机制
The primary mechanism by which sodium propionate hydrate exerts its effects is through the inhibition of microbial growth. It disrupts the metabolic pathways of mold and bacteria, preventing their proliferation. This is achieved by interfering with the enzyme systems involved in energy production and cellular respiration . Additionally, sodium propionate has been shown to modulate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a role in inflammation and immune responses .
相似化合物的比较
Calcium propionate: Another salt of propionic acid, used similarly as a food preservative.
Potassium propionate: Also used as a preservative with similar properties.
Sodium acetate: Used as a preservative and flavoring agent in the food industry.
Uniqueness: Sodium propionate hydrate is unique in its high solubility in water and its effectiveness at low concentrations. Compared to calcium and potassium propionates, sodium propionate is more commonly used in bakery products due to its superior mold-inhibiting properties .
属性
IUPAC Name |
sodium;propanoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na.H2O/c1-2-3(4)5;;/h2H2,1H3,(H,4,5);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAUAOBUGFYWMK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217201 | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6700-17-0, 170929-20-1 | |
| Record name | Sodium propionate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium propionate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM PROPIONATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z979E349R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


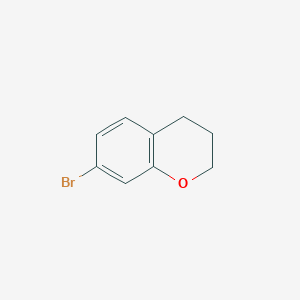
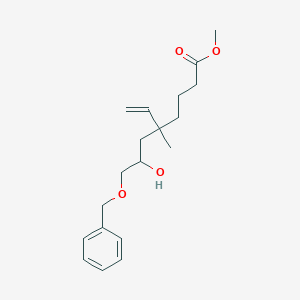
![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
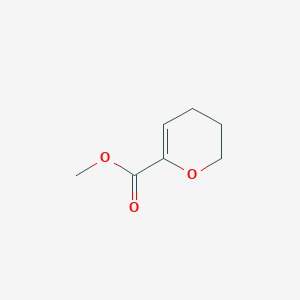
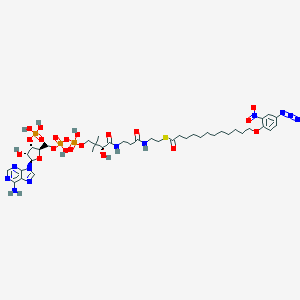
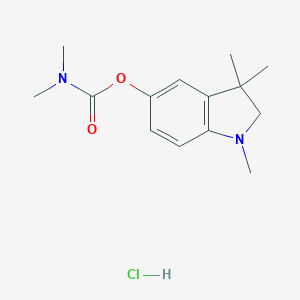
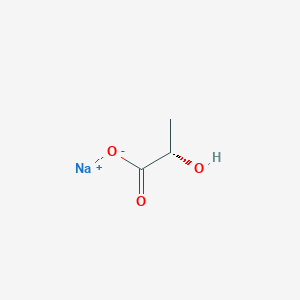
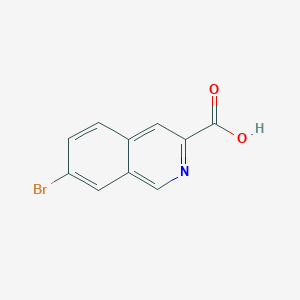
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B152717.png)
![2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B152719.png)

